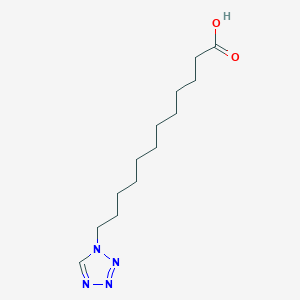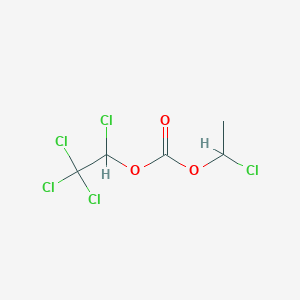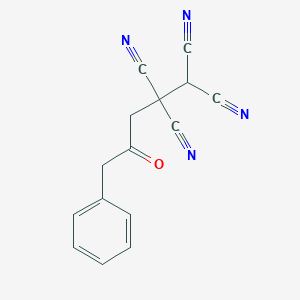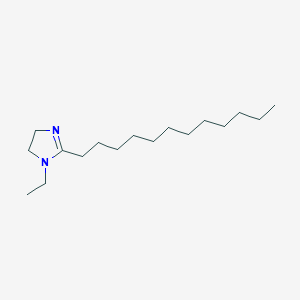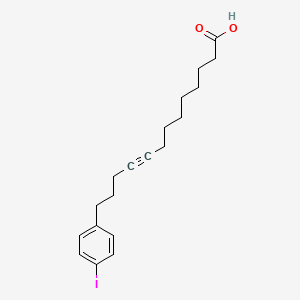![molecular formula C22H38O4 B14296115 Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate CAS No. 113322-34-2](/img/structure/B14296115.png)
Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate is a chemical compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a butoxybutyl group and a nonanoate ester chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method is the alkylation of furan with 1-butoxybutyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with nonanoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The butoxybutyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong bases or nucleophiles, such as sodium hydride or Grignard reagents.
Major Products
Oxidation: Furanones and other oxygenated furans.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives.
Applications De Recherche Scientifique
Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate involves its interaction with molecular targets such as enzymes and receptors. The furan ring and ester group play crucial roles in its binding affinity and reactivity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 9-(2-butyl-2-methyl-5-octyl-1,3-dioxolan-4-yl) nonanoate: An oleochemically based ketal with similar structural features.
Methyl 9-(3-methyl-5-pentylfuran-2-yl) nonanoate: A furan fatty acid with comparable functional groups.
Uniqueness
Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate is unique due to its specific substitution pattern on the furan ring and the presence of a butoxybutyl group.
Propriétés
Numéro CAS |
113322-34-2 |
|---|---|
Formule moléculaire |
C22H38O4 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
methyl 9-[5-(1-butoxybutyl)furan-2-yl]nonanoate |
InChI |
InChI=1S/C22H38O4/c1-4-6-18-25-20(13-5-2)21-17-16-19(26-21)14-11-9-7-8-10-12-15-22(23)24-3/h16-17,20H,4-15,18H2,1-3H3 |
Clé InChI |
HZECFGZLONCGFM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(CCC)C1=CC=C(O1)CCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


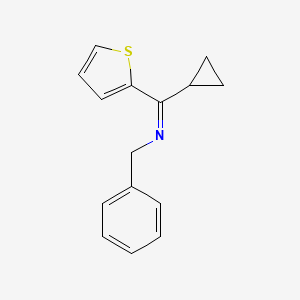

![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
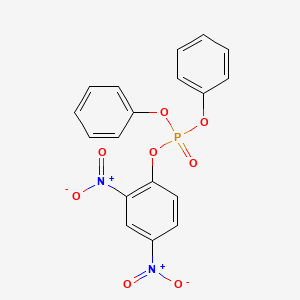
![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)
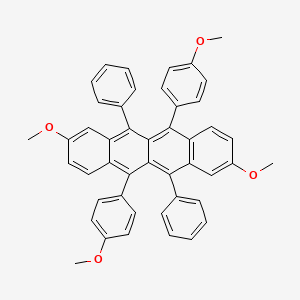

![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)
